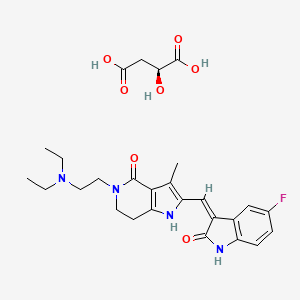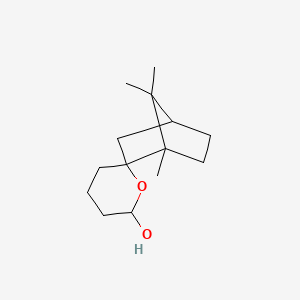
Tetrahydro-1,7,7-trimethylspiro(bicyclo(2.2.1)heptane-2,2'-(2H)pyran)-6'-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 299-545-7, also known as 2,2’-Methylenebis(4-methyl-6-tert-butylphenol), is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used as an antioxidant in various industrial applications, including the stabilization of polymers and lubricants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) typically involves the condensation of 4-methyl-6-tert-butylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions, depending on the desired yield and purity. Commonly used catalysts include hydrochloric acid or sodium hydroxide. The reaction is usually conducted at elevated temperatures to facilitate the formation of the methylene bridge between the phenolic units.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is scaled up using continuous flow reactors. This method ensures consistent product quality and higher efficiency. The raw materials are fed into the reactor, where they undergo the condensation reaction. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various alkyl or aryl-substituted phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the production of rubber, plastics, and lubricants to enhance their stability and longevity.
Wirkmechanismus
The antioxidant properties of 2,2’-Methylenebis(4-methyl-6-tert-butylphenol) are attributed to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals. This action prevents the oxidative degradation of polymers and other materials. The compound’s molecular targets include reactive oxygen species, which are neutralized through redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butylated Hydroxytoluene (BHT): Another widely used antioxidant in the stabilization of polymers and food products.
Butylated Hydroxyanisole (BHA): Commonly used in food preservation and cosmetics.
2,6-Di-tert-butylphenol: Used as an antioxidant in various industrial applications.
Uniqueness
2,2’-Methylenebis(4-methyl-6-tert-butylphenol) is unique due to its high thermal stability and effectiveness in preventing oxidative degradation over a wide range of temperatures. Its dual phenolic structure provides enhanced antioxidant properties compared to single phenolic compounds like BHT and BHA.
Eigenschaften
CAS-Nummer |
93892-60-5 |
|---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-2,6'-oxane]-2'-ol |
InChI |
InChI=1S/C14H24O2/c1-12(2)10-6-8-13(12,3)14(9-10)7-4-5-11(15)16-14/h10-11,15H,4-9H2,1-3H3 |
InChI-Schlüssel |
HTDRMLQEGSMZSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C3(C2)CCCC(O3)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)
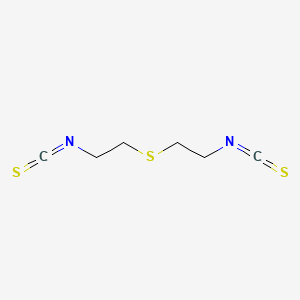
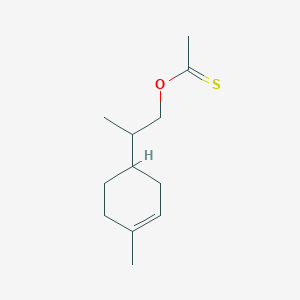

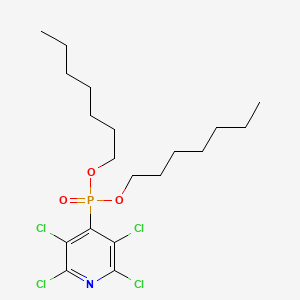
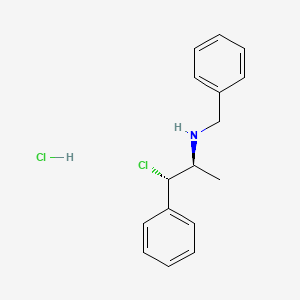

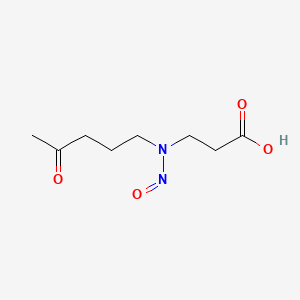


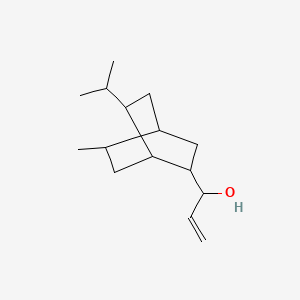
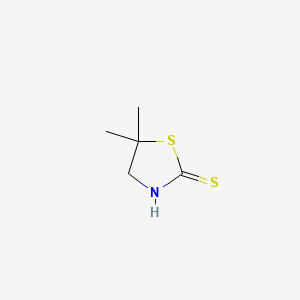
![4-[(4-Amino-3-ethylphenyl)methyl]-2-[(4-aminophenyl)methyl]aniline](/img/structure/B12681735.png)
